Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate
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Overview
Description
Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate is an organic compound with the molecular formula C16H18O4 It is a derivative of indacene, a polycyclic aromatic hydrocarbon This compound is characterized by its hexahydro structure, which means it contains six additional hydrogen atoms compared to its parent indacene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate typically involves the hydrogenation of indacene derivatives. One common method involves the catalytic hydrogenation of 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylic acid in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature conditions to ensure complete hydrogenation. The resulting product is then esterified using methanol to obtain the dimethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and esterification. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces substituted derivatives with various functional groups.
Scientific Research Applications
Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Azulene, 1,2,4,5,8,8a-hexahydro-3-isopropyl-6,8a-dimethyl-: Similar in structure but differs in the position and type of substituents.
1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene: Shares the hexahydro structure but has different functional groups.
Uniqueness
Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound in various fields of research .
Properties
CAS No. |
51037-20-8 |
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Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate |
InChI |
InChI=1S/C16H18O4/c1-19-15(17)13-11-7-3-5-9(11)10-6-4-8-12(10)14(13)16(18)20-2/h3-8H2,1-2H3 |
InChI Key |
KBCJLXMMXAYTTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCC2=C3CCCC3=C1C(=O)OC |
Origin of Product |
United States |
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